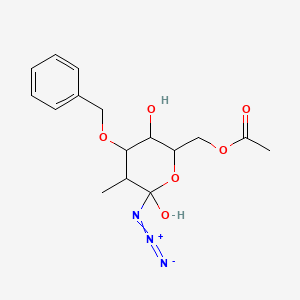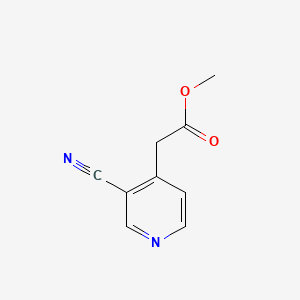
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine
Descripción general
Descripción
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that is widely used for its unique properties, including its ability to act as a ligand for various receptors in the human body.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is not fully understood. However, it is known to act as a ligand for various receptors in the human body, including the dopamine D2 receptor and the sigma-1 receptor. This compound has been shown to modulate the activity of these receptors, resulting in various physiological effects.
Biochemical and Physiological Effects:
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has been shown to have various biochemical and physiological effects. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of various physiological processes such as movement, mood, and motivation. This compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in the regulation of various physiological processes such as pain perception, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine in lab experiments include its unique properties, such as its ability to act as a ligand for various receptors in the human body. This compound has also been shown to have a high affinity for certain receptors, making it a promising candidate for drug development. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in certain solvents.
Direcciones Futuras
For the study of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine include further exploration of its potential applications in drug development. This compound has shown promise as a potential treatment for various diseases such as Parkinson's disease, schizophrenia, and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Aplicaciones Científicas De Investigación
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have a high affinity for certain receptors in the human body, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-20(2,3)25-19(24)23-12-10-21(15-22,11-13-23)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTRYZLLWRAPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678153 | |
| Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine | |
CAS RN |
167262-86-4 | |
| Record name | tert-Butyl 4-cyano-4-(naphthalen-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)




![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)



